Tetrahydrofurfurylamine

Description

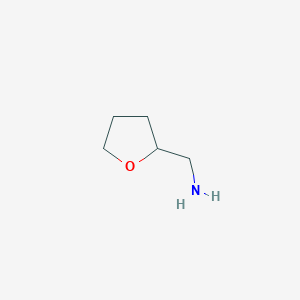

Structure

3D Structure

Properties

IUPAC Name |

oxolan-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-5-2-1-3-7-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOGYQAEJGADFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Record name | TETRAHYDROFURFURYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4605 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863454 | |

| Record name | 2-Furanmethanamine, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrofurfurylamine appears as a colorless to light yellow liquid. Insoluble in water and less dense than water. Used to make other chemicals and as a photographic chemical. | |

| Record name | TETRAHYDROFURFURYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4605 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4795-29-3 | |

| Record name | TETRAHYDROFURFURYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4605 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofurfurylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4795-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofurfurylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004795293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrofurfurylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanamine, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furanmethanamine, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofurfurylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Tetrahydrofurfurylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfurylamine (THFA) is a versatile heterocyclic amine with a wide range of applications in the chemical and pharmaceutical industries. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. Its utility stems from the presence of both a primary amine and a tetrahydrofuran (B95107) ring, which impart unique solubility and reactivity characteristics. This guide provides a comprehensive overview of the core physical properties of this compound, offering detailed experimental protocols for their determination and presenting key data in a clear, accessible format to support research and development activities.

Physicochemical Properties

The physical properties of this compound are crucial for its handling, application, and process development. The following tables summarize the key quantitative data available for this compound. It is important to note that minor variations in reported values exist across different commercial and academic sources; where significant, these are presented as ranges.

General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 153-154 °C (at 744 mmHg) | [1][4] |

| 55 °C (at 18 mmHg) | [5][6] | |

| Melting Point | -136 °C | [3] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [4] |

| 46 °C (114.8 °F) - closed cup | [7] | |

| Viscosity | 5 mPa·s (at 20°C) | [8] |

Optical and Density Properties

| Property | Value | Source(s) |

| Density | 0.98 g/mL (at 25 °C) | [4][5] |

| Refractive Index (n20/D) | 1.454 - 1.456 | [8] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | Miscible | [8] |

| Organic Solvents | Soluble in alcohol and ether | [8] |

| Soluble in Chloroform, Methanol | [3] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

-

FTIR: Spectra available (Neat, Capillary Cell, ATR).[2]

Mass Spectrometry (MS)

-

GC-MS: Data available, with the top peak at m/z 30 and the second highest at m/z 71. The ion at m/z 30 corresponds to [CH₂NH₂]⁺, a common fragment for primary amines resulting from α-cleavage. The ion at m/z 71 likely corresponds to the tetrahydrofuran ring fragmenting after loss of the aminomethyl group. A key diagnostic ion is also observed from the ionized 2-(aminomethyl)tetrahydrofuran.[2]

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point (Micro Reflux Method)

This method is suitable for small sample volumes.

Apparatus:

-

Small test tube (e.g., 10x75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (-10 to 200 °C)

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamp and stand

Procedure:

-

Add 0.5-1 mL of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the liquid.

-

Secure the test tube to a stand and immerse it in the heating bath.

-

Suspend the thermometer in the bath with the bulb level with the sample.

-

Heat the bath slowly and observe the capillary tube.

-

A slow stream of bubbles will emerge from the open end of the capillary as the air inside expands.

-

As the temperature approaches the boiling point, the rate of bubbling will increase significantly.

-

Record the temperature at which a rapid and continuous stream of bubbles emerges. This is the boiling point.

-

Allow the apparatus to cool. The liquid will be drawn into the capillary tube when the temperature drops just below the boiling point.

Determination of Density (Pycnometer Method)

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and record its mass.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and allow it to reach thermal equilibrium in the constant temperature bath.

-

Dry the exterior and record the mass.

-

Calculate the density using the following formula: Density of THFA = (Mass of THFA) / (Volume of Pycnometer) Where Volume of Pycnometer = (Mass of Water) / (Density of Water at the measurement temperature)

Determination of Refractive Index (Abbe Refractometer)

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper or pipette

-

Lint-free tissue

-

Calibration standard (e.g., distilled water)

Procedure:

-

Turn on the refractometer and the constant temperature circulator, setting it to 20 °C.

-

Clean the prism surfaces of the refractometer with a suitable solvent (e.g., ethanol) and a lint-free tissue.

-

Calibrate the instrument using distilled water.

-

Place a few drops of this compound onto the lower prism.

-

Close the prisms and allow a few moments for the sample to reach thermal equilibrium.

-

Adjust the light source and move the handwheel to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If a colored band is visible, adjust the compensator to sharpen the dividing line.

-

Read the refractive index from the scale.

-

Clean the prisms thoroughly after the measurement.

Determination of Solubility

Apparatus:

-

Test tubes with stoppers

-

Graduated cylinder or pipette

-

Vortex mixer or shaker

-

Analytical balance

Procedure for Qualitative Solubility:

-

Add a known volume (e.g., 1 mL) of the solvent (e.g., water, ethanol) to a test tube.

-

Add a small, measured amount (e.g., 0.1 mL) of this compound to the solvent.

-

Stopper the test tube and shake vigorously for 1-2 minutes.

-

Allow the mixture to stand and observe. If the mixture is a single clear phase, the substance is soluble. If two distinct layers form or the mixture is cloudy, it is insoluble or partially soluble.

Experimental Workflows and Diagrams

Visual representations of experimental processes can aid in understanding and execution. The following diagrams are provided in the DOT language for use with Graphviz.

Workflow for Physical Property Determination

This diagram outlines the general sequence of steps for characterizing the physical properties of a liquid sample like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydrofuran [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. hmdb.ca [hmdb.ca]

- 8. This compound | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tetrahydrofurfurylamine: A Bio-Based Amine from Biomass - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfurylamine (THFA) is a versatile, bio-based amine that is gaining significant attention as a sustainable chemical building block. Derived from lignocellulosic biomass, THFA presents a renewable alternative to petroleum-based amines, offering a wide range of applications in the pharmaceutical, agrochemical, and polymer industries. Its unique structure, featuring a saturated furan (B31954) ring and a primary amine group, imparts desirable properties such as good solvency and reactivity as a nucleophile. This technical guide provides a comprehensive overview of the synthesis of THFA from biomass, detailed experimental protocols, a comparative analysis of catalytic systems, and its applications in drug development.

Synthesis of this compound from Biomass

The primary route for the production of THFA from biomass begins with the acid-catalyzed hydrolysis of hemicellulose to produce furfural (B47365). Furfural can then be converted to THFA through several catalytic pathways, primarily involving reductive amination.

Key Synthetic Pathways

-

Reductive Amination of Furfural: This is a direct, one-pot method where furfural reacts with ammonia (B1221849) in the presence of a catalyst and hydrogen. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrogenated to furfurylamine (B118560) and then further hydrogenated to THFA. This pathway is atom-economical but can sometimes lead to the formation of side products.

-

Two-Step Synthesis via Furfuryl Alcohol: A common and often more selective approach involves the initial hydrogenation of furfural to furfuryl alcohol. The resulting furfuryl alcohol is then subjected to reductive amination with ammonia and hydrogen over a suitable catalyst to yield THFA.[1] This method allows for better control over the reaction and can lead to higher yields of the desired product.[1]

-

Hydrogenation of Furfurylamine: Furfurylamine, which can be synthesized from furfural, can be directly hydrogenated to THFA. This process specifically targets the saturation of the furan ring.

The synthesis pathway from biomass to this compound is depicted below:

References

An In-depth Technical Guide to the Spectroscopic Data of Tetrahydrofurfurylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Tetrahydrofurfurylamine (C₅H₁₁NO), a versatile building block in chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the essential NMR, IR, and MS data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 - 4.1 | m | 1H | H-5 (CH-O) |

| ~3.6 - 3.8 | m | 2H | H-2 (CH₂-O) |

| ~2.6 - 2.8 | m | 2H | H-6 (CH₂-N) |

| ~1.8 - 2.0 | m | 2H | H-3 (CH₂) |

| ~1.5 - 1.7 | m | 2H | H-4 (CH₂) |

| ~1.2 (variable) | br s | 2H | NH₂ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The NH₂ signal is often broad and its chemical shift is dependent on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~78.0 | C-5 (CH-O) |

| ~68.0 | C-2 (CH₂-O) |

| ~45.0 | C-6 (CH₂-N) |

| ~29.0 | C-3 or C-4 (CH₂) |

| ~26.0 | C-4 or C-3 (CH₂) |

Note: Data is compiled from typical values for substituted tetrahydrofurans and primary amines. SpectraBase indicates that ¹³C NMR data is available for this compound in Chloroform-d.[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3400 - 3250 | N-H stretch | Two bands, characteristic of a primary amine.[2] |

| 2950 - 2850 | C-H stretch | Aliphatic C-H bonds.[2] |

| 1650 - 1580 | N-H bend | Scissoring vibration of the primary amine. |

| 1100 - 1000 | C-O stretch | Strong absorption typical for ethers. |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 101 | [M]⁺˙ (Molecular Ion) |

| 71 | [M - CH₂NH₂]⁺ or Ring-opened fragment |

| 43 | C₃H₇⁺ |

| 30 | [CH₂=NH₂]⁺ (Base Peak) |

Note: The molecular weight of this compound is 101.15 g/mol , consistent with the Nitrogen Rule which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[3][4][5][6][7] The base peak at m/z 30 is a classic indicator of a primary amine due to stable iminium ion formation from α-cleavage.[8][9][10][11][12][13]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal. To confirm the NH₂ protons, a D₂O exchange experiment can be performed; adding a drop of D₂O will cause the NH₂ peak to disappear.

-

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz (or corresponding frequency) NMR Spectrometer.

-

Pulse Sequence: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 128 or more, depending on concentration and instrument sensitivity.

-

Relaxation Delay: 2 seconds.

-

Data Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS (0.00 ppm).

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a "neat" sample is prepared.[14] Place one drop of the liquid onto the surface of one NaCl or KBr salt plate. Carefully place a second salt plate on top to create a thin, uniform liquid film between the plates.

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Technique: Transmission.

-

Procedure: Obtain a background spectrum of the clean, empty salt plates. Place the prepared sample holder into the instrument's sample compartment. Acquire the sample spectrum over a range of approximately 4000 to 600 cm⁻¹. The final spectrum is the ratio of the sample scan to the background scan.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation & Introduction:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for a volatile amine.

-

Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent like methanol (B129727) or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injector port.

-

-

Data Acquisition:

-

GC Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 50°C), then ramp to a higher temperature (e.g., 250°C) to ensure elution.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 25 - 200.

-

-

Mandatory Visualizations

3.1 Experimental Workflow The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

3.2 Mass Spectrometry Fragmentation Pathway

The primary fragmentation pathway for this compound upon electron ionization is alpha-cleavage, which accounts for the observed base peak at m/z 30.[8][9][10]

References

- 1. spectrabase.com [spectrabase.com]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. grokipedia.com [grokipedia.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Nitrogen rule - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 10. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. This compound | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrahydrofurfurylamine (CAS 4795-29-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfurylamine (THFA), identified by CAS number 4795-29-3, is a versatile heterocyclic amine that serves as a crucial building block and intermediate in a wide array of chemical syntheses.[1][2] Its unique structure, comprising a tetrahydrofuran (B95107) ring and a primary amine functional group, imparts valuable properties such as solubility in various organic solvents and water.[2][3] These characteristics make it an essential reagent in the production of pharmaceuticals, agrochemicals, surfactants, and specialty polymers for coatings and adhesives.[1][4] In the realm of drug discovery and development, THFA is a key precursor for synthesizing complex molecules, including potent enzyme inhibitors targeting metabolic diseases and cancer.[5][6] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a mild, amine-like odor.[2] Its physical and chemical properties are summarized in the table below, compiled from various sources to provide a comprehensive reference.

| Property | Value | Reference(s) |

| CAS Number | 4795-29-3 | [1][7] |

| Molecular Formula | C₅H₁₁NO | [1][7] |

| Molecular Weight | 101.15 g/mol | [1][7] |

| Appearance | Colorless to light-yellow clear liquid | [1] |

| Boiling Point | 153-154 °C @ 744 mmHg | [7] |

| 155 °C (Lit.) | [1] | |

| Density | 0.98 g/mL at 25 °C (Lit.) | [7] |

| 0.977 g/cm³ (20°C/20°C) | ||

| Refractive Index (n20/D) | 1.454 (Lit.) | [7] |

| 1.450 - 1.460 | [1] | |

| Flash Point | 43 °C (109.4 °F) - closed cup | [7] |

| 45.56 °C (114.00 °F) - TCC | [8] | |

| Solubility | Miscible in water, soluble in various organic solvents. | [2][3] |

| pKa | 9.47 ± 0.29 (Predicted) | [3] |

| Synonyms | 2-(Aminomethyl)tetrahydrofuran, (Tetrahydrofuran-2-yl)methanamine | [1][2][7] |

Synthesis of this compound

The primary industrial synthesis route for this compound is the reductive amination of furfuryl alcohol. This process can be optimized to achieve high yields and selectivity. An alternative patented method involves the hydrogenation of furfurylamine (B118560).

Experimental Protocol: Reductive Amination of Furfuryl Alcohol

This protocol is based on the work by Liu et al., which demonstrates a switchable synthesis using a Raney® Nickel catalyst.[2][7][9]

Materials:

-

Furfuryl alcohol

-

Raney® Nickel (catalyst)

-

Ammonia (B1221849) (NH₃)

-

Hydrogen (H₂)

-

Ethanol (B145695) (solvent)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature/pressure controls.

Procedure:

-

Catalyst Preparation: Activate the Raney® Ni catalyst according to standard procedures.

-

Reactor Charging: In a typical experiment, charge the autoclave with furfuryl alcohol, ethanol as the solvent, and the activated Raney® Ni catalyst.

-

Ammoniation: Seal the reactor and purge it with nitrogen gas. Introduce ammonia (NH₃) into the reactor to the desired pressure.

-

Hydrogenation: Pressurize the reactor with hydrogen (H₂) to 1.0 MPa.[7]

-

Reaction Conditions: Heat the reactor to 180 °C while stirring.[2] Maintain these conditions for the duration of the reaction (typically several hours), monitoring hydrogen uptake to gauge reaction progress.

-

Work-up: After the reaction is complete (cessation of hydrogen absorption), cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen.

-

Purification: Filter the reaction mixture to remove the Raney® Ni catalyst. The resulting filtrate is then subjected to distillation to remove the solvent and any unreacted starting material, yielding the purified this compound product.[1] A yield of 94.0% can be achieved under optimized conditions.[2][7]

Applications in Drug Development

This compound is a valuable chiral building block for synthesizing complex, biologically active molecules.[10][11] Its amine group provides a reactive handle for elaboration into various scaffolds targeting critical enzymes in disease pathways.

Case Study 1: Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors

Stearoyl-CoA Desaturase 1 (SCD1) is a key enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[12] Inhibition of SCD1 is a promising therapeutic strategy for metabolic diseases like obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[13] this compound is used as an intermediate in the synthesis of potent and selective SCD1 inhibitors.[8]

SCD1 Signaling Pathway Context: The SCD1 enzyme is located in the endoplasmic reticulum and plays a central role in cellular lipid composition. Its activity influences membrane fluidity, cell signaling, and the formation of complex lipids like triglycerides and cholesterol esters. Dysregulation of this pathway is linked to various metabolic disorders.[12]

Synthetic Workflow: In the synthesis of SCD1 inhibitors, the this compound moiety is typically introduced via nucleophilic substitution or amide coupling reactions to build the final heterocyclic scaffold.

Case Study 2: Topoisomerase I Inhibitors

DNA topoisomerases are essential nuclear enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription.[14] Topoisomerase I (Top1) relieves torsional strain by creating transient single-strand breaks in the DNA backbone.[15] Inhibitors of Top1 are a cornerstone of cancer chemotherapy, as they trap the enzyme-DNA cleavage complex, leading to lethal double-strand breaks in replicating cancer cells.[16] this compound has been utilized as a key intermediate in the synthesis of novel Top1 inhibitors.

Topoisomerase I Mechanism of Action: Top1 binds to DNA and cleaves one strand, forming a covalent intermediate. This allows the DNA to rotate and unwind before the enzyme re-ligates the broken strand. Inhibitors block this re-ligation step.[15]

Experimental Protocols for Analysis

Ensuring the purity and identity of this compound is critical for its application, particularly in pharmaceutical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective method for this purpose.

General Protocol: Analysis by GC-MS

This protocol outlines a general method for the qualitative and quantitative analysis of this compound. Specific parameters should be optimized based on the available instrumentation.

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Capillary column suitable for amine analysis (e.g., HP-5ms, DB-5ms, or a wax column).

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a known concentration (e.g., 1 mg/mL).

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by diluting it to fall within the calibration range. An internal standard may be added for improved quantitation.

GC-MS Parameters (Typical):

-

Injection Port Temp: 250 °C

-

Injection Mode: Splitless or Split (e.g., 50:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium, constant flow (e.g., 1 mL/min)

-

Oven Program:

-

Initial Temp: 70 °C, hold for 2 min

-

Ramp: 10-20 °C/min to 250 °C

-

Final Hold: 5 min

-

-

MS Transfer Line Temp: 280 °C

-

Ion Source Temp: 230 °C

-

Scan Range: m/z 40-300

Data Analysis:

-

Identification: Compare the retention time and the mass spectrum of the analyte peak with that of a certified reference standard.

-

Quantification: Generate a calibration curve from the standard solutions and determine the concentration of the sample based on its peak area.

Safety Information

This compound is a flammable liquid and can cause skin and eye irritation.[11] Proper personal protective equipment (PPE) and handling procedures are mandatory.

| Safety Aspect | Information | Reference(s) |

| GHS Pictograms | Flame, Exclamation Mark | [7] |

| Signal Word | Warning | [7][11] |

| Hazard Statements | H226: Flammable liquid and vapor. | [11] |

| H315: Causes skin irritation. | [11] | |

| H319: Causes serious eye irritation. | [11] | |

| Precautionary | P210: Keep away from heat, sparks, open flames. | [11] |

| Statements | P280: Wear protective gloves/eye protection. | [11] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] | |

| First Aid (Eyes) | Get medical aid immediately. | [10] |

| First Aid (Skin) | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. | [10] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Flammables-area. Store under inert gas as it can be air sensitive. | [10][16] |

| Toxicity | Poison by intraperitoneal route. LD50 (mouse, intraperitoneal): 200 mg/kg. | [8] |

Conclusion

This compound (CAS 4795-29-3) is a cornerstone intermediate chemical with significant utility, particularly in the pharmaceutical industry. Its favorable physical properties and reactive nature allow for its incorporation into a diverse range of complex molecular architectures. As demonstrated, it is a key building block for modern therapeutics targeting fundamental disease pathways, such as lipid metabolism and DNA replication. The detailed protocols for its synthesis and analysis provided herein serve as a valuable resource for researchers aiming to leverage this versatile compound in their scientific and developmental endeavors. Adherence to strict safety protocols is essential when handling this flammable and irritant chemical.

References

- 1. US2739159A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors | Scilit [scilit.com]

- 6. Synthesis and biological activities of topoisomerase I inhibitors, 6-N-amino analogues of NB-506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Switchable synthesis of furfurylamine and this compound from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Development of a Practical Synthesis of Stearoyl-CoA Desaturase (SCD1) Inhibitor MK-8245 | CoLab [colab.ws]

- 9. Switchable synthesis of furfurylamine and this compound from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. chemimpex.com [chemimpex.com]

- 11. (S)-Tetrahydrofurfurylamine | 7175-81-7 | Benchchem [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Discovery of triazolone derivatives as novel, potent stearoyl-CoA desaturase-1 (SCD1) inhibitors - OAK Open Access Archive [oak.novartis.com]

- 14. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of cytotoxic indenoisoquinoline topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Tetrahydrofurfurylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfurylamine (THFA) is a versatile heterocyclic amine with a wide range of applications in the pharmaceutical, agricultural, and chemical industries. Its utility as a building block in the synthesis of more complex molecules is significantly influenced by its solubility in various organic solvents.[1] This technical guide provides a comprehensive overview of the solubility of this compound, presenting available data, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility profile.

There is a notable scarcity of published quantitative data on the solubility of this compound in a broad spectrum of organic solvents. However, qualitative descriptions consistently indicate its favorable solubility in many common organic media. This guide compiles the available qualitative information and provides a robust experimental framework for researchers to determine precise quantitative solubility data tailored to their specific applications.

Data Presentation: Solubility of this compound

The following table summarizes the available qualitative and miscibility data for this compound in water and selected organic solvents. It is important to note the conflicting information regarding its solubility in water. While some sources describe it as miscible[2][3], others state it is insoluble.[1] This discrepancy highlights the importance of experimental verification.

| Solvent Class | Solvent | Qualitative Solubility / Miscibility |

| Water | Water | Miscible / Insoluble (Conflicting Reports)[1][2][3] |

| Halogenated | Chloroform | Soluble[2][4][5][6] |

| Alcohols | Methanol | Soluble[2][4] |

| Ethanol | Expected to be Soluble/Miscible[7] | |

| Ethers | Diethyl Ether | Expected to be Soluble/Miscible[7] |

| Aromatics | Benzene | Expected to be Soluble/Miscible[7] |

Note: "Expected to be Soluble/Miscible" is based on the general principle that amines are soluble in organic solvents like alcohols, ethers, and benzene.[7]

Experimental Protocols: Determining this compound Solubility

For researchers requiring precise quantitative solubility data, the following gravimetric method provides a reliable and accurate approach.

Gravimetric Method for Solubility Determination

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

High-purity this compound (THFA)

-

Analytical grade organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance (readable to ±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Calibrated positive displacement pipettes or gas-tight syringes

-

Syringe filters (chemically compatible with the solvent and amine, e.g., PTFE)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved THFA is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the vial to stand in the temperature-controlled bath for at least 2 hours to allow the undissolved THFA to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) gas-tight syringe.

-

Attach a syringe filter to the syringe and discard the first few drops to saturate the filter material.

-

Dispense a precise volume of the filtered saturated solution into a pre-weighed, dry container (e.g., a glass petri dish or a small beaker).

-

-

Gravimetric Analysis:

-

Record the total mass of the container with the filtered solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of THFA to avoid any loss of the solute.

-

Once the solvent has been removed, place the container in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant mass is achieved.

-

Cool the container in a desiccator to room temperature before each weighing to prevent errors due to buoyancy effects of warm air.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final mass of the container with the dried residue.

-

The mass of the solvent can be determined by subtracting the mass of the dissolved THFA from the total mass of the solution.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or grams per 100 g of solvent ( g/100 g).

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship for solubility assessment in a research context.

References

- 1. This compound | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Tetrahydrofurfurylamine CAS#: 4795-29-3 [m.chemicalbook.com]

- 3. (R)-(-)-Tetrahydrofurfurylamine CAS#: 7202-43-9 [chemicalbook.com]

- 4. (S)-(+)-Tetrahydrofurfurylamine CAS#: 7175-81-7 [m.chemicalbook.com]

- 5. (S)-(+)-Tetrahydrofurfurylamine 97 7175-81-7 [sigmaaldrich.com]

- 6. (R)-(-)-Tetrahydrofurfurylamine 99 7202-43-9 [sigmaaldrich.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Tetrahydrofurfurylamine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and disposal of Tetrahydrofurfurylamine (THFA). The information compiled herein is intended for professionals in research and development who utilize this compound in laboratory and manufacturing settings. Adherence to these safety protocols is critical to mitigate risks and ensure a safe working environment.

Chemical Identification and Properties

This compound is a versatile amine compound used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] It is a colorless to light yellow liquid and is classified as a flammable liquid.[2][3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [1][4][5] |

| Molecular Weight | 101.15 g/mol | [1][4][5] |

| CAS Number | 4795-29-3 | [1][5] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 153-154 °C @ 744 mmHg | [5][6] |

| 55 °C @ 18 mmHg | [7] | |

| Density | 0.98 g/mL at 25 °C | [5][6][7] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [5] |

| 46 °C (114.8 °F) - closed cup | [7] | |

| Refractive Index | n20/D 1.454 - 1.455 | [5][6][7] |

| Storage Temperature | Room Temperature / 2-8°C (Inert atmosphere) | [1][8] |

Hazard Identification and Toxicology

This compound is a hazardous chemical that poses several risks. Understanding these hazards is the first step in safe handling.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Summary of Toxicological Data

For the structurally related compound Tetrahydrofuran (B95107) (THF) , the following acute toxicity data is available and may serve as a cautious reference:

| Route | Species | Value | Source(s) |

| Oral LD50 | Rat | 1650 mg/kg | [1] |

| Inhalation LC50 | Rat | 21,000 ppm (3 hours) | [11] |

| Dermal LD50 | Rat | >2000 mg/kg | [1][12] |

Note: This data is for Tetrahydrofuran, not this compound. Professionals should handle this compound with the appropriate caution warranted by a substance that causes skin, eye, and respiratory irritation.[2][9]

Handling and Storage Protocols

Proper handling and storage procedures are essential to prevent exposure and accidents.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede the handling of this compound to ensure appropriate PPE selection.

-

Eye/Face Protection : Wear chemical safety goggles and a face shield.[9] Eye protection must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3][10]

-

Skin Protection :

-

Respiratory Protection : If working outside a fume hood, or if there is a risk of exceeding exposure limits, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3] A positive pressure self-contained breathing apparatus (SCBA) may be required in emergency situations.[2]

Caption: PPE Selection Workflow for this compound.

Safe Handling Practices

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3][10]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Avoid inhalation of vapor or mist.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][9]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[9][10]

-

Ground and bond containers when transferring material to prevent static discharge.[3][9]

-

Wash hands thoroughly after handling and before breaks.[9]

Storage Conditions

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

-

Keep containers tightly closed and sealed until ready for use.[3][9] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[9]

-

Store in a flammables-area.[3]

-

This material is hygroscopic and air-sensitive; consider storing under an inert atmosphere.[10]

-

Incompatible Materials : Acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[10]

Emergency Procedures

First Aid Measures

Immediate medical attention is required for all routes of exposure.[3]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids.[3][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[3]

-

Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3] Seek immediate medical attention.[3]

-

Inhalation : Move the victim to fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration but DO NOT use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.[3]

-

Ingestion : Do NOT induce vomiting.[3] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Spill Response Protocol

Isolate the spill or leak area immediately. For a large spill, consider an initial downwind evacuation of at least 300 meters (1000 feet).[2][11]

Experimental Protocol for Spill Cleanup:

-

Assess the Spill : Determine the size and nature of the spill. If the spill is large (>1 L), involves a fire, or you are not trained to handle it, evacuate the area and call emergency services (911) and your institution's Environmental Health & Safety (EH&S) department.

-

Ensure Safety :

-

Containment :

-

Absorption and Collection :

-

Disposal :

-

Decontamination :

-

Clean the spill area thoroughly with an appropriate solvent or detergent and water.

-

Dispose of all contaminated cleaning materials as hazardous waste.

-

Caption: Emergency Response Workflow for a this compound Spill.

Fire Fighting and Disposal

Fire Fighting Measures

-

Suitable Extinguishing Media : For small fires, use dry chemical, CO₂, water spray, or alcohol-resistant foam.[2][3] For large fires, use water spray, fog, or alcohol-resistant foam.[2][3]

-

Unsuitable Extinguishing Media : Do not use a solid water stream ("water jet") as it may scatter and spread the fire.[9]

-

Specific Hazards : The substance is a flammable liquid.[2] Vapors are heavier than air and may travel to a source of ignition and flash back.[2][3] Containers may explode when heated.[2][3]

-

Protective Equipment : Firefighters should wear a positive pressure self-contained breathing apparatus (SCBA) and full protective gear.[2][9]

Waste Disposal

-

Waste from this product is classified as hazardous.

-

Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

-

Do not let the product enter drains.[9]

-

Contaminated packaging and empty containers may retain product residue and can be dangerous. They should be disposed of in the same manner as the product itself.[3]

Transportation Information

This compound is regulated for transport.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT (US) | UN2943 | This compound | 3 | III |

| IMDG | UN2943 | This compound | 3 | III |

| IATA | UN2943 | This compound | 3 | III |

References

- 1. media.laballey.com [media.laballey.com]

- 2. assets.greenbook.net [assets.greenbook.net]

- 3. 2-Tetrahydrofurfurylamine CAS#: 4795-29-3 [m.chemicalbook.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. B23068.36 [thermofisher.com]

- 6. (R)-(-)-Tetrahydrofurfurylamine(7202-43-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. dtsc.ca.gov [dtsc.ca.gov]

- 8. This compound | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. [Experimental studies on the acute toxicity of tetrahydrofuran in animals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. actylislab.com [actylislab.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Reactivity of the Amine Group in Tetrahydrofurfurylamine

For Researchers, Scientists, and Drug Development Professionals

Tetrahydrofurfurylamine (THFA) is a versatile primary amine featuring a tetrahydrofuran (B95107) moiety. Its unique structure, combining a nucleophilic primary amine with a cyclic ether, makes it a valuable building block in the synthesis of a wide range of chemical entities, particularly in the pharmaceutical and agrochemical industries.[1] The reactivity of the primary amine group is central to its synthetic utility, serving as a handle for N-alkylation, N-acylation, reductive amination, and other transformations to construct more complex molecules.[2][3] This guide provides a detailed exploration of the chemical reactivity of THFA's amine group, supported by experimental data, protocols, and visual workflows.

Physicochemical and Spectroscopic Properties

The reactivity of the amine in THFA is governed by its fundamental physicochemical properties. As a primary amine, it possesses a lone pair of electrons on the nitrogen atom, rendering it both basic and nucleophilic.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | [5] |

| Molecular Weight | 101.15 g/mol | [5] |

| Boiling Point | 153-154 °C (at 744 mmHg) | [5] |

| Density | 0.98 g/mL (at 25 °C) | [5] |

| pKa | 9.47 ± 0.29 (Predicted) | [5] |

| Water Solubility | Miscible | [5][6] |

| Flash Point | 114 °F | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Features | Reference |

| ¹H-NMR | Signals corresponding to the aminomethyl protons (CH₂-NH₂) and protons of the tetrahydrofuran ring.[7] | [8] |

| ¹³C-NMR | Distinct signals for the five carbon atoms, with the carbon adjacent to the nitrogen appearing in a characteristic range for aminomethyl groups. | [8] |

| IR Spectroscopy | N-H stretching vibrations typical for a primary amine (usually two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and C-O-C stretching from the THF ring. | [9] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 101, with characteristic fragmentation patterns.[9] | [9] |

Core Reactivity: Basicity and Nucleophilicity

All amines contain a lone pair of electrons on the nitrogen atom, which allows them to act as both bases (proton acceptors) and nucleophiles (electron pair donors to an electrophile).[4][10] The predicted pKa of THFA's conjugate acid is approximately 9.47, indicating it is a moderately strong base, similar to other aliphatic amines.[5]

The nucleophilicity of the amine group is influenced by several factors, including charge, electronegativity, steric hindrance, and the solvent system.[11][12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Tetrahydrofurfurylamine CAS#: 4795-29-3 [m.chemicalbook.com]

- 6. (R)-(-)-Tetrahydrofurfurylamine CAS#: 7202-43-9 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. studymind.co.uk [studymind.co.uk]

- 11. quora.com [quora.com]

- 12. What are the key factors that influence nucleophilicity? | AAT Bioquest [aatbio.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Thermochemical Properties of Furfurylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of furfurylamine (B118560) and its derivatives, with a focus on experimentally determined and computationally calculated data. The information presented is intended to be a valuable resource for researchers and professionals involved in fields where understanding the energetic characteristics of these compounds is crucial.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical data for furfurylamine and 5-methylfurfurylamine. These values are essential for understanding the stability and reactivity of these compounds. The data is derived from experimental measurements at T = 298.15 K and a standard pressure of p° = 0.1 MPa.[1][2][3]

Table 1: Molar Enthalpies of Formation of Furfurylamine and 5-Methylfurfurylamine at T = 298.15 K

| Compound | Formula | State | Molar Enthalpy of Formation (ΔfHm°) (kJ·mol-1) |

| Furfurylamine | C5H7NO | Liquid (l) | -(92.6 ± 1.1)[1][2] |

| Gas (g) | -(43.5 ± 1.4)[1][2][3] | ||

| 5-Methylfurfurylamine | C6H9NO | Liquid (l) | -(134.5 ± 1.5)[1][2] |

| Gas (g) | -(81.2 ± 1.7)[1][2][3] |

Table 2: Molar Enthalpies of Vaporization and Combustion of Furfurylamine and 5-Methylfurfurylamine at T = 298.15 K

| Compound | Molar Enthalpy of Vaporization (ΔlgHm°) (kJ·mol-1) | Molar Energy of Combustion (Δcu°) (kJ·mol-1) | Molar Enthalpy of Combustion (ΔcHm°) (kJ·mol-1) |

| Furfurylamine | 49.1 ± 0.8[1] | -2953.5 ± 1.0 | -2955.4 ± 1.0 |

| 5-Methylfurfurylamine | 53.3 ± 0.9[1] | -3597.1 ± 1.4 | -3599.6 ± 1.4 |

Experimental Protocols

The experimental determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections detail the methodologies employed.

Static Bomb Combustion Calorimetry

This technique is used to determine the standard molar energies of combustion.

Methodology:

-

A known mass of the substance is placed in a crucible within a high-pressure vessel (the "bomb").

-

The bomb is filled with pure oxygen to a high pressure (e.g., 3.04 MPa).

-

A small amount of water is added to the bomb to ensure that the final combustion products are in their standard states.

-

The bomb is then submerged in a known mass of water in a calorimeter.

-

The substance is ignited by passing an electric current through a fuse wire.

-

The temperature change of the water in the calorimeter is meticulously measured to determine the heat released during the combustion reaction.

-

The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.[1][3]

The standard molar enthalpy of formation of the liquid compounds was derived from their standard molar energies of combustion.[1][2][3]

High-Temperature Calvet Microcalorimetry

This method is employed to measure the standard molar enthalpies of vaporization.

Methodology:

-

A small amount of the sample is placed in a sample cell within the Calvet microcalorimeter.

-

The sample is heated at a constant temperature (T = 298.15 K) under a vacuum.[1][3][4]

-

The heat absorbed by the sample during vaporization is measured by the calorimeter's heat flow sensors.

-

The enthalpy of vaporization is determined by integrating the heat flow over the time of the vaporization experiment.[1][3][4]

Visualizations

Experimental Workflow for Gas-Phase Enthalpy of Formation

The following diagram illustrates the experimental workflow for determining the gas-phase enthalpy of formation from experimental data.

Caption: Experimental workflow for determining gas-phase enthalpy of formation.

Relationship of Thermochemical Properties

This diagram shows the relationship between the different thermochemical properties determined for furfurylamine derivatives.

Caption: Relationship between key thermochemical properties.

Computational Analysis

In addition to experimental methods, computational chemistry provides a powerful tool for predicting and understanding the thermochemical properties of molecules. For furfurylamine and 5-methylfurfurylamine, theoretical calculations were performed using the G3 level of theory to estimate their gas-phase enthalpies of formation.[1][3] The results from these calculations were found to be in good agreement with the experimentally determined values, thereby validating both the experimental and theoretical approaches.[1][3][4] This combined approach of experimental measurement and computational modeling provides a robust and comprehensive understanding of the thermochemical landscape of these important heterocyclic compounds.

References

- 1. Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (S)-(+)- and (R)-(-)-Tetrahydrofurfurylamine Enantiomers for Researchers and Drug Development Professionals

Introduction: Tetrahydrofurfurylamine is a versatile heterocyclic primary amine that serves as a valuable building block in organic synthesis. Its structure contains a chiral center at the C2 position of the tetrahydrofuran (B95107) ring, leading to the existence of two enantiomers: (S)-(+)-Tetrahydrofurfurylamine and (R)-(-)-Tetrahydrofurfurylamine. In the pharmaceutical industry, the stereochemistry of a molecule is of paramount importance, as different enantiomers can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles. Consequently, the ability to synthesize, separate, and analyze enantiomerically pure forms of chiral intermediates like this compound is critical for the development of safe and effective drugs.[1][2] This technical guide provides an in-depth overview of the properties, synthesis, resolution, and applications of (S)-(+)- and (R)-(-)-Tetrahydrofurfurylamine for professionals in research and drug development.

Chemical and Physical Properties

The distinct three-dimensional arrangement of atoms in (S)-(+)- and (R)-(-)-Tetrahydrofurfurylamine results in identical physical properties such as boiling point, density, and refractive index. However, their interaction with plane-polarized light—their optical activity—is equal in magnitude but opposite in direction. This defining characteristic, along with other key properties, is summarized in the table below.

| Property | (S)-(+)-Tetrahydrofurfurylamine | (R)-(-)-Tetrahydrofurfurylamine | Racemic this compound |

| Synonyms | (S)-2-(Aminomethyl)tetrahydrofuran, [(2S)-oxolan-2-yl]methanamine | (R)-2-(Aminomethyl)tetrahydrofuran, [(2R)-oxolan-2-yl]methanamine | 2-(Aminomethyl)tetrahydrofuran |

| CAS Number | 7175-81-7 | 7202-43-9[3] | 4795-29-3 |

| Molecular Formula | C₅H₁₁NO[] | C₅H₁₁NO[3] | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol [] | 101.15 g/mol [3] | 101.15 g/mol |

| Appearance | Clear colorless to pale yellow liquid[] | Colorless to pale yellow liquid[5] | Clear yellow liquid[6] |

| Boiling Point | 55 °C at 18 mmHg | 55 °C at 18 mmHg | 153-154 °C at 744 mmHg |

| Density | 0.98 g/mL at 25 °C | 0.98 g/mL at 25 °C | 0.98 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.455 | 1.455 | 1.454 - 1.460[6] |

| Specific Rotation [α]20/D | +12° (c = 2 in chloroform) | -12° (c = 2 in chloroform) | Not applicable |

Synthesis and Enantiomeric Resolution

The industrial production of this compound typically yields a racemic mixture. This is often achieved through the reductive amination of furfuryl alcohol, where the furan (B31954) ring is hydrogenated concurrently with the amination of the alcohol group.

Figure 1: General synthesis of racemic this compound.

For applications requiring enantiopure forms, a resolution of this racemic mixture is necessary. A common and effective method is fractional crystallization using a chiral resolving agent, such as L-(+)-tartaric acid.[7] This process relies on the formation of diastereomeric salts with different solubilities, allowing one to be selectively crystallized.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

The following protocol outlines a general procedure for the resolution of racemic this compound using L-(+)-tartaric acid.

-

Diastereomeric Salt Formation:

-

Dissolve racemic this compound (1.0 equivalent) in a suitable solvent, such as methanol (B129727) or ethanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalent) in the same solvent, using minimal heat if necessary.

-

Slowly add the tartaric acid solution to the amine solution with stirring. An exothermic reaction will occur, leading to the formation of a mixture of two diastereomeric salts: ((S)-amine)-L-tartrate and ((R)-amine)-L-tartrate.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature to induce crystallization. Seeding with a previously obtained crystal of the desired diastereomeric salt can facilitate this process.

-

The salt of one diastereomer (e.g., the (R)-amine salt) will be less soluble and precipitate out of the solution.[7] The optical purity of the crystallized product can be enhanced by recrystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

-

Liberation of the Free Amine:

-

Dissolve the purified diastereomeric salt crystals in water.

-

Add a strong base, such as a 2M sodium hydroxide (B78521) (NaOH) solution, dropwise with stirring until the solution becomes strongly basic (pH > 10). This neutralizes the tartaric acid and liberates the free enantiomerically enriched amine.

-

Transfer the aqueous solution to a separatory funnel and extract the free amine using an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine enantiomer (e.g., (R)-(-)-Tetrahydrofurfurylamine).

-

-

Isolation of the Other Enantiomer:

-

The (S)-(+)-enantiomer can be recovered from the mother liquor from the initial crystallization step by following the same base-liberation and extraction procedure.

-

Figure 2: Workflow for chiral resolution by fractional crystallization.

Chiral Analysis

Determining the enantiomeric purity (or enantiomeric excess, e.e.) of the resolved amines is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable technique for this analysis.[8]

The principle of chiral HPLC involves the differential interaction of the two enantiomers with the chiral stationary phase. The CSP creates a chiral environment within the column, leading to the formation of transient, non-covalent diastereomeric complexes with the enantiomers. One enantiomer will have a stronger interaction with the CSP, causing it to be retained longer in the column, while the other enantiomer will elute more quickly. This difference in retention time allows for their separation and quantification.

Figure 3: Principle of chiral separation by HPLC.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Choose a suitable Chiral Stationary Phase. Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are highly effective for resolving a wide range of chiral amines.[8]

-

Mobile Phase Preparation: A typical mobile phase for chiral amine separation consists of a non-polar solvent system (e.g., hexane/isopropanol) or a polar organic mode (e.g., acetonitrile/methanol).

-

Mobile Phase Additives: To improve peak shape and resolution, it is crucial to add a basic modifier to the mobile phase, such as diethylamine (B46881) (DEA) or ethylenediamine (B42938) (EDA), typically at a concentration of 0.1%. These additives compete with the amine analyte for highly acidic silanol (B1196071) sites on the silica (B1680970) support, preventing peak tailing.

-

Sample Preparation: Dissolve a small amount of the amine sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte absorbs (e.g., ~210 nm).

-

Temperature: Column temperature is usually maintained at ambient or slightly elevated temperatures (e.g., 25-40 °C) to ensure reproducibility.

-

-

Data Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.

Applications in Research and Drug Development

Both (S)-(+)- and (R)-(-)-Tetrahydrofurfurylamine are valuable chiral building blocks in the synthesis of complex, enantiomerically pure molecules.[5][9] They are used as intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers.[6]

A prominent example of the importance of this type of chiral amine is in the synthesis of the antiepileptic drug Levetiracetam (B1674943) (Keppra®) . Levetiracetam is the pure (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide.[10]

-

(S)-Enantiomer (Levetiracetam): This is the pharmacologically active form of the drug. Its primary mechanism of action is believed to involve binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[11]

-

(R)-Enantiomer (ucb L060): The (R)-enantiomer is significantly less active, displaying about 1000 times less affinity for the SV2A binding site compared to the (S)-enantiomer.[12]

The high stereoselectivity of Levetiracetam's biological target underscores the critical need for enantiopure synthesis.[12] While multiple synthetic routes to Levetiracetam exist, many rely on chiral precursors to establish the correct stereochemistry at the α-ethyl position.[13][14] Chiral amines, structurally related to the this compound enantiomers, are key intermediates in these asymmetric syntheses. For instance, the synthesis often proceeds through the key intermediate (S)-2-aminobutyramide. The use of enantiopure starting materials like (S)-(+)- or (R)-(-)-tetrahydrofurfurylamine in analogous synthetic strategies ensures that the final active pharmaceutical ingredient (API) is free from the less active and potentially undesirable enantiomer.

Figure 4: Role of chirality in the activity of Levetiracetam.

Conclusion

(S)-(+)-Tetrahydrofurfurylamine and (R)-(-)-Tetrahydrofurfurylamine are not merely chemical curiosities but essential tools for the modern pharmaceutical and chemical industries. Their value lies in their chirality, which allows for the stereocontrolled synthesis of complex molecules. A thorough understanding of their properties, the methods for their separation, and the techniques for their analysis is indispensable for researchers and developers aiming to create enantiomerically pure, next-generation therapeutics. The case of Levetiracetam vividly illustrates the principle that in drug development, stereochemistry is not a minor detail but a fundamental determinant of biological activity.

References

- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (R)-(-)-Tetrahydrofurfurylamine | C5H11NO | CID 2734124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Levetiracetam | C8H14N2O2 | CID 5284583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The novel antiepileptic drug levetiracetam (ucb L059) appears to act via a specific binding site in CNS membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 14. e3s-conferences.org [e3s-conferences.org]

Tetrahydrofurfurylamine: A Versatile Intermediate in Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tetrahydrofurfurylamine (THFA) is a valuable and versatile chemical intermediate, characterized by a tetrahydrofuran (B95107) ring substituted with an aminomethyl group. This unique structure imparts a combination of properties that make it a crucial building block in a wide array of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of high-performance polymers. This technical guide provides a comprehensive overview of THFA, including its physicochemical properties, synthesis methodologies, key reactions, and its significant role in the landscape of drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a chemical intermediate is paramount for its effective use in synthesis and process development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 0.98 g/mL at 25 °C | [3] |

| Boiling Point | 153-154 °C at 744 mmHg | [3] |

| Flash Point | 43 °C (closed cup) | [3] |

| Refractive Index | n20/D 1.454 | [3] |

| Solubility | Miscible with water, soluble in ethanol (B145695) and ether. |

Synthesis of this compound

The industrial production of this compound predominantly relies on the catalytic hydrogenation of furan-based starting materials, which are themselves often derived from renewable biomass sources. The two primary routes involve the hydrogenation of furfurylamine (B118560) and the reductive amination of furfuryl alcohol.

Synthesis via Hydrogenation of Furfurylamine

A common and efficient method for the synthesis of THFA is the catalytic hydrogenation of furfurylamine. This process typically employs a nickel-based catalyst in an aqueous medium.

Experimental Protocol: Hydrogenation of Furfurylamine

This protocol is based on the procedure described in U.S. Patent 2,739,159.

Materials:

-

Furfurylamine

-

Water (distilled or deionized)

-

Nickel catalyst (e.g., Raney Nickel)

-

Hydrogen gas

-

Adkins type hydrogenation apparatus or equivalent high-pressure reactor

Procedure:

-

Charge a high-pressure hydrogenation apparatus with a solution of furfurylamine in water. A typical concentration ranges from 28% to 80% furfurylamine by weight.

-

Add the nickel catalyst to the reactor. A typical catalyst loading is approximately 7.5% by weight relative to the furfurylamine.

-

Seal the reactor and purge with nitrogen gas to remove any air.

-

Introduce hydrogen gas into the reactor and pressurize to the desired level, typically between 500 and 2000 psi.

-

Begin agitation and heat the reactor to the target temperature, generally maintained between 50 and 100 °C. A temperature of 60 °C has been shown to be effective.

-

Monitor the hydrogen uptake. The reaction is considered complete when hydrogen absorption ceases. The reaction time can vary but is typically in the range of 4-5 hours under these conditions.

-

Once the reaction is complete, stop the agitation and cool the reactor to room temperature.

-

Carefully vent the excess hydrogen pressure.

-

Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled for subsequent batches.

-

Purify the resulting this compound by distillation. Unreacted furfurylamine can be removed as an azeotrope with water, followed by the removal of the remaining water to yield the final product.